An inositol

Description

D-chiro-Inositol is under investigation in clinical trial NCT03201601 (Evaluation of the Mixture Myoinositol:D-chiro-inositol 3.6:1 in Women With Polycystic Ovary Syndrome).

Inositol has been reported in Camellia sinensis, Maclura pomifera, and other organisms with data available.

D-chiro-inositol is this compound isomer, that may potentially be used to increase insulin sensitivity and improve reproductive function. Upon oral administration, D-chiro-inositol may increase insulin sensitivity, improve glucose tolerance, and affect reproductive hormones and functions, and may modulate certain neurotransmitters.

INOSITOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

SCYLLITOL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

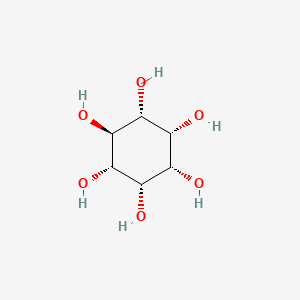

Structure

3D Structure

Propriétés

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Inositol Signaling Pathway: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the inositol signaling pathway, a cornerstone of cellular communication that governs a vast array of physiological processes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere description of components to offer a functional understanding of the pathway's intricate mechanics and the experimental strategies used to investigate it. Herein, we dissect the causality behind experimental choices and provide the foundational knowledge required to design, execute, and interpret studies within this critical area of cell signaling.

Section 1: The Core Mechanism of Inositol Phosphate Signaling

The inositol signaling pathway is a primary mechanism through which cells transduce extracellular signals into intracellular responses. This cascade is initiated by the activation of a diverse array of cell surface receptors, which then sets in motion a series of enzymatic events at the plasma membrane, culminating in the generation of second messengers that orchestrate a multitude of cellular functions.

Receptor-Mediated Activation of Phospholipase C (PLC)

The journey of an external signal into the cell via this pathway begins with its reception by cell surface receptors, predominantly G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1][2] Upon ligand binding, these receptors undergo conformational changes that enable them to activate phosphoinositide-specific phospholipase C (PLC) isozymes.[1][3] There are several isoforms of PLC, grouped into subfamilies (β, γ, δ, and ε), each with distinct regulatory domains that dictate their mode of activation.[1]

-

GPCRs typically activate PLC-β isoforms through the α or βγ subunits of heterotrimeric G proteins.[1]

-

RTKs , upon activation by growth factors, autophosphorylate on specific tyrosine residues.[1] These phosphorylated sites serve as docking points for the SH2 domains of PLC-γ isoforms, leading to their recruitment to the membrane and subsequent activation.[1]

The strategic importance of having multiple PLC isoforms with distinct activation mechanisms lies in the cell's ability to integrate a wide variety of extracellular signals and channel them through a common downstream pathway, while also allowing for specific regulatory nuances.

The Central Event: PIP2 Hydrolysis

Once activated, PLC catalyzes the hydrolysis of a minor but crucial membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).[1][4] This enzymatic cleavage is the linchpin of the inositol signaling pathway, as it generates two pivotal second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A small, water-soluble molecule that diffuses from the plasma membrane into the cytosol.[5][6]

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the inner leaflet of the plasma membrane.[5][6]

This bifurcation of the signal into two distinct messengers allows for the simultaneous activation of two separate downstream signaling arms, leading to a coordinated and amplified cellular response.[6]

Section 2: The Bifurcating Arms of the Pathway: IP3/Ca²⁺ and DAG/PKC

The generation of IP3 and DAG triggers two parallel signaling cascades that work in concert to elicit a comprehensive cellular response.

The IP3/Ca²⁺ Arm: Mobilization of Intracellular Calcium

IP3, upon its release into the cytosol, diffuses to the endoplasmic reticulum (ER), which serves as the primary intracellular store of calcium ions (Ca²⁺).[5][6] Here, IP3 binds to and opens IP3 receptors (IP3Rs), which are ligand-gated Ca²⁺ channels embedded in the ER membrane.[3][6] This binding event leads to a rapid and substantial efflux of Ca²⁺ from the ER into the cytoplasm, causing a transient spike in the intracellular Ca²⁺ concentration.[3][6]

This elevation in cytosolic Ca²⁺ is a versatile and ubiquitous intracellular signal that regulates a vast array of cellular processes, including:

The transient nature of the Ca²⁺ signal is critical for its signaling fidelity and is tightly regulated by Ca²⁺ pumps that actively re-sequester Ca²⁺ into the ER and extrude it from the cell.[6] The intricate spatial and temporal dynamics of these Ca²⁺ signals, often manifesting as oscillations or waves, encode specific information that dictates the nature and duration of the cellular response.[8]

The DAG/PKC Arm: Activation of Protein Kinase C

Contemporaneously, the membrane-bound DAG recruits and activates members of the protein kinase C (PKC) family of serine/threonine kinases.[2][5] The classical PKC isoforms are also dependent on the increased intracellular Ca²⁺ concentration for their full activation, thus creating a point of convergence between the two arms of the pathway.[3][6] Once activated, PKC phosphorylates a wide range of target proteins on serine and threonine residues, thereby altering their activity and function.[5]

Downstream targets of PKC are numerous and cell-type specific, influencing processes such as:

The sustained activation of PKC, in contrast to the transient Ca²⁺ signal, provides a mechanism for more prolonged cellular responses to the initial extracellular stimulus.

Section 3: Regulation and Complexity: Inositol Phosphate Kinases and Phosphatases

The inositol signaling pathway is not a simple linear cascade but a complex network that is finely tuned by a host of regulatory enzymes. Inositol phosphate kinases and phosphatases play a crucial role in both the propagation and termination of the signal, as well as in generating a diverse array of other inositol phosphate messengers with their own biological functions.[9][10]

Metabolism of IP3 and the Generation of Higher Inositol Phosphates

The action of IP3 is terminated by its metabolism through two primary routes:

-

Dephosphorylation: IP3 is dephosphorylated by inositol polyphosphate 5-phosphatases to inositol 1,4-bisphosphate (IP2), which is inactive in releasing Ca²⁺.[4]

-

Phosphorylation: Alternatively, IP3 can be phosphorylated by inositol 1,4,5-trisphosphate 3-kinase (IP3K) to form inositol 1,3,4,5-tetrakisphosphate (IP4).[4]

IP4 and other highly phosphorylated inositols, such as inositol pentakisphosphate (IP5) and inositol hexakisphosphate (IP6), are now recognized as having their own distinct signaling roles, including the regulation of gene transcription, endocytosis, and insulin secretion.[9][10] The synthesis of these "higher" inositol phosphates is orchestrated by a family of inositol phosphate kinases.[10][11]

The Role of Phosphoinositide Phosphatases in Signal Termination

Just as kinases add phosphate groups, phosphatases remove them, and these enzymes are critical for terminating phosphoinositide signals. The phosphoinositide 3-phosphatase PTEN, for example, dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3], a product of PI3-kinase activity, back to PIP2, thus acting as a negative regulator of the PI3K/Akt signaling pathway.[12][13] Inositol polyphosphate 5-phosphatases also play a role in hydrolyzing PIP2 itself, thereby controlling the availability of the substrate for PLC.[12][13]

This intricate interplay between kinases and phosphatases ensures that the inositol signaling pathway is tightly controlled, allowing for precise spatial and temporal regulation of cellular responses.

Section 4: Visualizing the Inositol Signaling Pathway

To provide a clear visual representation of the core mechanisms discussed, the following diagrams illustrate the key steps in the inositol signaling cascade.

Diagram 1: Overview of the Inositol Signaling Pathway

Caption: Core cascade of the inositol signaling pathway.

Diagram 2: Metabolism of Inositol Phosphates

Caption: Key metabolic pathways for inositol phosphates.

Section 5: Experimental Methodologies for Studying Inositol Signaling

A thorough investigation of the inositol signaling pathway necessitates a multi-faceted experimental approach. The choice of methodology is dictated by the specific question being addressed, whether it's quantifying second messenger production, monitoring downstream effector activation, or assessing the physiological consequences of pathway modulation.

Quantification of Inositol Phosphates

Directly measuring the levels of inositol phosphates is fundamental to understanding the dynamics of pathway activation.

Table 1: Methods for Inositol Phosphate Measurement

| Method | Principle | Advantages | Disadvantages |

| Radiolabeling with [³H]-inositol | Cells are pre-labeled with radioactive inositol. Inositol phosphates are then separated by anion-exchange chromatography and quantified by scintillation counting. | High sensitivity; allows for the detection of a wide range of inositol phosphates. | Requires handling of radioactive materials; can be time-consuming.[14] |

| Mass Spectrometry (MS) | Inositol phosphates are separated by chromatography (e.g., GC or LC) and their mass is measured by a mass spectrometer. | High specificity and sensitivity; allows for absolute quantification.[15][16] | Requires specialized equipment and expertise.[17] |

| Specific Binding Assays | Competitive binding assays using a specific binding protein for IP3 and a labeled IP3 tracer. | High specificity for IP3; relatively simple to perform. | Limited to the measurement of a single inositol phosphate.[15] |

Experimental Protocol: Radiolabeling and Anion-Exchange Chromatography of Inositol Phosphates

Causality: This protocol is the classic and still widely used method for analyzing the spectrum of inositol phosphates in a cell. The use of [³H]-inositol provides a sensitive means to track the incorporation of inositol into phospholipids and their subsequent hydrolysis into soluble inositol phosphates upon stimulation. The separation by anion-exchange chromatography is based on the principle that more highly phosphorylated inositols will bind more tightly to the positively charged resin, allowing for their differential elution with increasing salt concentrations.

Step-by-Step Methodology:

-

Cell Culture and Labeling:

-

Plate cells at an appropriate density in inositol-free medium supplemented with dialyzed fetal bovine serum.

-

Add myo-[³H]-inositol to the culture medium and incubate for 24-48 hours to allow for its incorporation into the cellular phosphoinositide pool.

-

-

Stimulation and Extraction:

-

Wash the cells with a suitable buffer.

-

Stimulate the cells with the agonist of interest for the desired time course.

-

Terminate the stimulation by adding ice-cold trichloroacetic acid (TCA) to precipitate proteins and lipids.

-

Scrape the cells and collect the acid-soluble fraction containing the inositol phosphates.

-

-

Removal of TCA and Sample Neutralization:

-

Wash the TCA from the aqueous phase with water-saturated diethyl ether.

-

Neutralize the samples with a suitable buffer (e.g., Tris-EDTA).

-

-

Anion-Exchange Chromatography:

-

Prepare a small column with an anion-exchange resin (e.g., Dowex AG1-X8).

-

Apply the neutralized sample to the column.

-

Elute the different inositol phosphates with a stepwise or gradient of increasing concentrations of ammonium formate or hydrochloric acid.

-

Collect fractions for each elution step.

-

-

Quantification:

-

Add a scintillation cocktail to each collected fraction.

-

Measure the radioactivity in each fraction using a scintillation counter.

-

Plot the radioactivity against the fraction number to obtain a chromatogram of the separated inositol phosphates.

-

Measurement of Intracellular Calcium Dynamics

Monitoring the changes in intracellular Ca²⁺ concentration is a key readout for the activation of the IP3 arm of the pathway.

Table 2: Techniques for Calcium Imaging

| Technique | Principle | Advantages | Disadvantages |

| Chemical Fluorescent Indicators | Small molecules (e.g., Fura-2, Fluo-4) that chelate Ca²⁺ and exhibit a change in their fluorescent properties upon binding.[18] | High sensitivity and temporal resolution; relatively easy to load into cells.[19] | Can buffer intracellular Ca²⁺; potential for compartmentalization in organelles.[18] |

| Genetically Encoded Calcium Indicators (GECIs) | Fluorescent proteins (e.g., GCaMP) that are engineered to change their fluorescence intensity upon Ca²⁺ binding.[18] | Can be targeted to specific cell types or subcellular compartments; suitable for long-term and in vivo imaging.[19][20] | Lower signal-to-noise ratio compared to chemical dyes; may require viral transduction or generation of transgenic models.[18] |

Experimental Protocol: Calcium Imaging with Fluo-4 AM

Causality: This protocol utilizes a chemical indicator for its high sensitivity and ease of use in cultured cells. Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester form of the dye. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. The fluorescence intensity of Fluo-4 increases significantly upon binding to Ca²⁺, providing a direct and real-time measure of changes in intracellular Ca²⁺ concentration.[21]

Step-by-Step Methodology:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing a mild non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes.

-

-

De-esterification:

-

Wash the cells with fresh physiological salt solution to remove excess dye.

-

Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Mount the dish or coverslip on a fluorescence microscope equipped with a suitable filter set for Fluo-4 (excitation ~494 nm, emission ~516 nm) and a sensitive camera.[18]

-

Acquire a baseline fluorescence measurement before stimulation.

-

Add the agonist of interest and record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the average fluorescence intensity within each ROI for each time point.

-

Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

-

Assessment of Protein Kinase C (PKC) Activity

Measuring the activity of PKC provides a direct assessment of the DAG arm of the pathway.

Table 3: Assays for PKC Activity

| Assay | Principle | Advantages | Disadvantages |

| In Vitro Kinase Assay (Radioactive) | Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.[22][23] | Highly sensitive and direct measure of kinase activity. | Requires handling of radioactive materials; performed on cell lysates, not in living cells. |

| In Vitro Kinase Assay (Non-Radioactive) | Utilizes a specific antibody that recognizes the phosphorylated form of the PKC substrate in an ELISA-based format.[24] | Safe (non-radioactive); high-throughput potential. | Indirect measure of kinase activity; may have lower sensitivity than radioactive assays. |

| Western Blotting for Phospho-substrates | Uses antibodies specific for phosphorylated forms of known PKC substrates to detect their increased phosphorylation in stimulated cells. | Provides information about the phosphorylation of specific downstream targets in a cellular context. | Semi-quantitative; requires specific and validated phospho-antibodies. |

| Fluorescence Resonance Energy Transfer (FRET)-based Biosensors | Genetically encoded biosensors that change their FRET signal upon phosphorylation by PKC. | Allows for real-time measurement of PKC activity in living cells with high spatial and temporal resolution. | Can be challenging to develop and validate; may have a limited dynamic range. |

Experimental Protocol: Non-Radioactive ELISA-based PKC Kinase Activity Assay

Causality: This protocol is chosen for its safety, convenience, and suitability for screening applications. The assay relies on the specific recognition of a phosphorylated substrate by an antibody, which is then detected colorimetrically. This provides a quantitative measure of PKC activity in a sample.

Step-by-Step Methodology:

-

Sample Preparation:

-

Lyse cells under conditions that preserve kinase activity.

-

Determine the protein concentration of the cell lysates.

-

The assay can also be performed on purified or partially purified PKC preparations.

-

-

Assay Procedure (based on a commercial kit, e.g., Abcam ab139437):

-

Add the cell lysate or PKC sample to a microplate well pre-coated with a specific PKC substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 90 minutes) to allow for substrate phosphorylation.

-

Wash the wells to remove non-phosphorylated components.

-

Add a primary antibody that specifically recognizes the phosphorylated substrate.

-

Incubate to allow for antibody binding.

-

Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubate to allow for binding.

-

Wash the wells and add a chromogenic substrate for the enzyme (e.g., TMB).[24]

-

A color will develop in proportion to the amount of phosphorylated substrate.

-

-

Measurement and Analysis:

-

Stop the reaction with a stop solution.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the PKC activity based on a standard curve or by comparing the absorbance of stimulated versus unstimulated samples.

-

Section 6: Concluding Remarks

The inositol signaling pathway represents a paradigm of signal transduction, demonstrating how a cell can convert a diverse range of external stimuli into a coordinated intracellular response with remarkable specificity and fidelity. Its fundamental importance is underscored by its involvement in a vast number of physiological processes and its dysregulation in numerous diseases, including cancer, cardiovascular disorders, and neurological conditions.[2] A thorough understanding of its intricate mechanisms and the experimental tools to dissect them is therefore of paramount importance for both basic research and the development of novel therapeutic strategies. This guide has aimed to provide a solid foundation for researchers to delve into the fascinating world of inositol signaling, equipped with the knowledge to design insightful experiments and contribute to the ever-expanding understanding of this vital cellular communication system.

References

- 1. Regulation of Phosphoinositide-Specific Phospholipase C - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. youtube.com [youtube.com]

- 4. How do inositol phosphates regulate calcium signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Inositol phosphates and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signalling Properties of Inositol Polyphosphates | MDPI [mdpi.com]

- 10. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inositol phosphate kinases in the eukaryote landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Phosphoinositide phosphatases: just as important as the kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass measurement of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Calcium imaging - Wikipedia [en.wikipedia.org]

- 19. ibidi.com [ibidi.com]

- 20. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Enzo Life Sciences PKC kinase activity kit (1x96wells), Quantity: Each | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Biochemical Functions of Myo-Inositol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myo-inositol, a carbocyclic polyol, serves as the structural foundation for a vast array of signaling molecules critical to eukaryotic life. Its phosphorylated derivatives, including phosphoinositides and inositol phosphates, are central players in signal transduction, governing processes from cell proliferation and survival to metabolic regulation. Dysregulation of inositol-based signaling pathways is implicated in a wide range of human diseases, including cancer, metabolic disorders like diabetes and polycystic ovary syndrome (PCOS), and neurological conditions such as bipolar disorder. This guide provides a detailed exploration of the core biochemical functions of myo-inositol and its derivatives, examines the advanced roles of inositol pyrophosphates, details methodologies for their study, and discusses their profound implications for modern drug development.

The Myo-Inositol Scaffold: More Than a Sugar Alcohol

Myo-inositol is the most abundant of nine possible stereoisomers of inositol.[1][2] Its unique structure, a six-carbon ring with an axial hydroxyl group and five equatorial hydroxyl groups, provides a versatile scaffold for phosphorylation.[3] This structural feature allows for the generation of a complex cellular language through the addition of phosphate groups and fatty acids, creating a diverse family of signaling molecules.[4] While it can be obtained from the diet, myo-inositol is also synthesized endogenously from glucose-6-phosphate. Its derivatives are not merely metabolites but key components of membrane phospholipids, second messengers in signal transduction, and regulators of chromatin remodeling and mRNA export.[1]

The Canonical Phosphoinositide (PI) Signaling Pathway

The best-characterized role of myo-inositol is as the headgroup of phosphatidylinositol (PI), a minor but critically important phospholipid component of eukaryotic cell membranes. Sequential phosphorylation of the inositol ring of PI by specific kinases generates the polyphosphoinositides, including phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).

The Phosphoinositide (PI) Cycle and Second Messenger Generation

The PI cycle is a fundamental signaling cascade initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[5] This activation leads to the recruitment and stimulation of phospholipase C (PLC) enzymes. PLC catalyzes the hydrolysis of PI(4,5)P₂, a pivotal event that generates two distinct second messengers:[6]

-

Inositol 1,4,5-trisphosphate (IP₃): A water-soluble molecule that diffuses into the cytoplasm.

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.

The generation of these second messengers amplifies the initial extracellular signal, leading to a robust and specific downstream cellular response.

Downstream Signaling Cascades: IP₃, DAG, and Calcium

IP₃ and Calcium Mobilization: IP₃ binds to its specific receptor (IP₃R) on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding event opens the IP₃R channel, causing a rapid efflux of stored Ca²⁺ into the cytoplasm.[7] The resulting transient increase in intracellular Ca²⁺ concentration is a ubiquitous signal that modulates a vast array of cellular processes, including muscle contraction, neurotransmitter release, and gene transcription.

DAG and Protein Kinase C (PKC) Activation: DAG, in concert with the increased intracellular Ca²⁺, recruits and activates members of the Protein Kinase C (PKC) family.[8] Activated PKC isoforms phosphorylate a wide range of substrate proteins on serine and threonine residues, thereby controlling cellular proliferation, differentiation, and apoptosis.

The PI3K/Akt Pathway: A Parallel Axis of Control

In addition to the PLC-mediated pathway, phosphoinositides are crucial substrates for another class of enzymes, the phosphoinositide 3-kinases (PI3Ks).[7] Upon activation by RTKs or GPCRs, PI3Ks phosphorylate the 3'-hydroxyl group of the inositol ring of PI(4,5)P₂, generating phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃ or PIP₃).[5]

PIP₃ acts as a docking site on the inner leaflet of the plasma membrane, recruiting proteins that contain pleckstrin homology (PH) domains. Key among these are the serine/threonine kinase Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival, growth, proliferation, and metabolism. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancer, making it a prime target for drug development.[9]

Advanced Roles: The Energetic World of Inositol Pyrophosphates (PP-IPs)

Beyond the well-established phosphoinositides, a more recently discovered class of derivatives, the inositol pyrophosphates (PP-IPs), has emerged as critical metabolic messengers.[10][11] These molecules, such as 5-diphosphoinositol pentakisphosphate (5-IP₇) and inositol hexakisphosphate (IP₆), contain high-energy pyrophosphate bonds.[12]

Synthesized by inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks), PP-IPs are involved in a wide range of cellular processes.[10][11] Their versatile modes of action include serving as phosphodonors, allosteric regulators, and mediators of G protein-coupled receptor messaging.[10] Functionally, they are integral to regulating phosphate homeostasis, ATP synthesis, and metabolic processes ranging from insulin secretion to overall cellular energy utilization.[10][11] The study of these energetic molecules represents a new frontier in understanding how cells integrate signaling with their metabolic state.[13]

Other Essential Cellular Functions

The roles of myo-inositol derivatives extend beyond transient signaling events.

Glycosylphosphatidylinositol (GPI) Anchors

Myo-inositol is a core component of glycosylphosphatidylinositol (GPI) anchors, a class of glycolipids that attach proteins to the cell surface.[14][15] This post-translational modification occurs in the endoplasmic reticulum, where a pre-assembled GPI anchor is transferred en bloc to the C-terminus of a target protein.[16][17] Over 150 human proteins, including enzymes, receptors, and adhesion molecules, are GPI-anchored.[14] This anchoring mechanism is crucial for protein trafficking, localization to specific membrane microdomains like lipid rafts, and regulated protein release from the cell surface.[14][18]

Osmoregulation and Metabolic Homeostasis

Free myo-inositol acts as a major organic osmolyte in several tissues, particularly the brain and kidneys.[1] By accumulating inside cells, it helps maintain cell volume and integrity in environments of high osmotic stress. Furthermore, myo-inositol and its isomer D-chiro-inositol have insulin-mimetic properties and are involved in glucose metabolism.[19] Alterations in the ratio of myo- to D-chiro-inositol are linked to insulin resistance, a key factor in metabolic syndrome and PCOS.[20][21][22]

Methodologies for Studying Inositol Biochemistry

Investigating the complex and dynamic metabolism of inositol phosphates requires specialized techniques. The choice of methodology is critical for obtaining accurate and reproducible data.

Protocol: Quantification of Inositol Phosphates by HPLC

A gold-standard method for separating and quantifying the array of inositol phosphate isomers is High-Performance Liquid Chromatography (HPLC), often coupled with radiolabeling.[23][24]

Causality and Rationale:

-

Metabolic Labeling: Cells are incubated with [³H]-myo-inositol, which is incorporated into the cellular pool of inositides. This allows for the highly sensitive detection of even low-abundance metabolites.[23][25]

-

Extraction: A perchloric acid extraction is used to effectively precipitate proteins and lipids, solubilizing the water-soluble inositol phosphates.

-

Chromatography: Strong Anion Exchange (SAX) HPLC separates the negatively charged inositol phosphates based on the number and position of their phosphate groups. A gradient of a high-salt buffer (e.g., ammonium phosphate) is used to elute the molecules, with more highly phosphorylated species eluting later.[25]

-

Detection: Fractions are collected and analyzed by liquid scintillation counting to quantify the amount of [³H] in each inositol phosphate peak.[23][25] For mass analysis (non-radioactive), methods like metal-dye detection or mass spectrometry can be employed.[23][26]

Step-by-Step Methodology:

-

Cell Culture and Labeling: Plate cells (e.g., HEK293T, COS-7) and allow them to adhere. Culture for 48-72 hours in inositol-free medium supplemented with [³H]-myo-inositol (e.g., 1-2 µCi/mL) to achieve isotopic equilibrium.

-

Stimulation: Treat cells with the agonist of interest (e.g., carbachol for muscarinic receptors) for the desired time course. Terminate the stimulation by aspirating the medium.

-

Extraction: Immediately add 1 mL of ice-cold 0.5 M perchloric acid. Scrape the cells and transfer the suspension to a microfuge tube. Incubate on ice for 20 minutes.

-

Neutralization: Centrifuge the extract to pellet cellular debris. Transfer the supernatant to a new tube and neutralize with a solution of 1.5 M KOH, 60 mM HEPES. Monitor the pH until it reaches ~7.0. The potassium perchlorate precipitate should be removed by centrifugation.

-

HPLC Analysis:

-

Equilibrate a SAX column (e.g., Partisphere SAX) with deionized water.

-

Inject the neutralized supernatant.

-

Elute the inositol phosphates using a non-linear gradient of ammonium phosphate, pH 3.8 (e.g., from 0 to 1.7 M).

-

Collect 1 mL fractions.

-

-

Quantification: Add scintillation cocktail to each fraction and measure the radioactivity using a liquid scintillation counter. Identify peaks by comparing their retention times to known standards.

Therapeutic Targeting of Inositol Pathways

The central role of inositol signaling in cellular homeostasis makes it a rich area for therapeutic intervention.

Lithium in Bipolar Disorder: The Inositol Depletion Hypothesis

Lithium is a cornerstone treatment for bipolar disorder. The "inositol depletion hypothesis" proposes that lithium's therapeutic effect stems from its ability to inhibit key enzymes in inositol recycling, primarily inositol monophosphatase (IMPase).[6][8][27][28] This uncompetitive inhibition leads to a reduction in the cellular pool of free myo-inositol, particularly in over-stimulated neurons, thereby dampening the hyperactivity of PI signaling pathways.[27][28] Valproic acid, another mood stabilizer, is also thought to deplete inositol, albeit through inhibition of inositol synthesis.[8]

PI3K Inhibitors in Oncology

Given the frequent activation of the PI3K/Akt/mTOR pathway in cancer, it has become a major target for drug development.[9][29] A range of inhibitors have been developed, including:

-

Pan-PI3K inhibitors: Target all class I PI3K isoforms (e.g., Buparlisib).[9]

-

Isoform-specific inhibitors: Target specific PI3K isoforms, such as the p110α subunit, which is frequently mutated in cancer (e.g., Alpelisib).[9][30]

-

Dual PI3K/mTOR inhibitors: Target both kinases in the pathway.[5]

The development of these inhibitors faces challenges, including managing on-target toxicities (like hyperglycemia) and overcoming resistance mechanisms.[9][30] However, the approval of agents like Alpelisib for certain breast cancers highlights the viability of this strategy.[30]

Myo-inositol in Metabolic and Reproductive Health

Myo-inositol supplementation has gained significant attention for its therapeutic potential in metabolic disorders, especially Polycystic Ovary Syndrome (PCOS).[20][31] PCOS is often characterized by insulin resistance and hyperandrogenism.[20][32] Myo-inositol acts as an insulin sensitizer, improving glucose uptake and helping to correct the hormonal imbalances associated with the condition.[33][34] Clinical trials have shown that myo-inositol can restore spontaneous ovarian activity, improve oocyte quality, and re-establish menstrual cyclicity in many women with PCOS.[20][31][35] The physiological ratio of myo-inositol to D-chiro-inositol appears to be critical, with a 40:1 ratio often cited as optimal for therapeutic benefit.[21][36]

Table 1: Effects of Myo-Inositol (MI) Supplementation in Women with PCOS (Meta-analysis Data)

| Parameter | Effect of MI Supplementation | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | P-value | Source |

| Fasting Insulin | Significant Decrease | -1.021 µU/mL | -1.791 to -0.251 | 0.009 | [37] |

| HOMA Index | Significant Decrease | -0.585 | -1.145 to -0.025 | 0.041 | [37] |

| Testosterone | Trend Towards Reduction | -0.49 | -1.072 to 0.092 | 0.099 | [37] |

| SHBG (≥24 weeks) | Significant Increase | 0.425 nmol/L | 0.050 to 0.801 | 0.026 | [37] |